molecular formula C18H12FN3O2S2 B2515243 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-88-1

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2515243
CAS No.: 863594-88-1
M. Wt: 385.43
InChI Key: LFAQWXWNGLWSHZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of fluorine, thiazolo[5,4-b]pyridine, and benzenesulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary target of the compound 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls.

Biochemical Pathways

The inhibition of PI3K by this compound affects several biochemical pathways. PI3K is involved in the AKT/mTOR pathway, a critical regulator of cell survival and proliferation. By inhibiting PI3K, this compound can disrupt these pathways, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3K. This can lead to decreased cell proliferation and survival, making it a potential candidate for cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PI3K

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . The sulfonamide functionality in this compound is crucial for its inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with nanomolar IC50 values . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the phosphorylation of phosphoinositides, which are essential for various cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the PI3K/Akt pathway . By inhibiting PI3K, it disrupts downstream signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism, further contributing to its antiproliferative effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the catalytic subunit of PI3K enzymes . This binding inhibits the enzyme’s activity, preventing the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate . The inhibition of this reaction disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation . Additionally, this compound may induce changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged antiproliferative effects in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then further processed and excreted via the renal and biliary systems . The interaction of this compound with metabolic enzymes can influence its bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K enzymes . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to its target enzymes . Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine

Uniqueness

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. These properties enhance its potential as a versatile compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAQWXWNGLWSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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